N-(3-nitrobenzyl)cyclopentanamine
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Overview
Description
N-(3-nitrobenzyl)cyclopentanamine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is characterized by the presence of a nitro group attached to a benzyl moiety, which is further connected to a cyclopentanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)cyclopentanamine typically involves the reaction of 3-nitrobenzyl chloride with cyclopentanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of N-(3-aminobenzyl)cyclopentanamine.
Reduction: Formation of N-(3-aminobenzyl)cyclopentanamine.
Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-nitrobenzyl)cyclopentanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrobenzyl)cyclopentanamine hydrobromide: A salt form of the compound with similar chemical properties.
3-nitrobenzylamine: A related compound with a simpler structure.
Cyclopentylamine: A structural analog lacking the benzyl and nitro groups.
Uniqueness
This compound is unique due to the presence of both a nitro group and a cyclopentanamine structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-3-4-10(8-12)9-13-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQQPZINNSKFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355117 |
Source
|
Record name | N-(3-nitrobenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-02-4 |
Source
|
Record name | N-Cyclopentyl-3-nitrobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-nitrobenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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